S-Butyl chlorothioformate
Overview
Description
S-Butyl chlorothioformate, also known as (Butylthio)carbonyl chloride, is an organosulfur compound with the molecular formula CH₃(CH₂)₃SCOCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Butyl chlorothioformate is typically synthesized by the reaction of butanol with thionyl chloride and sulfur at a temperature of 0-5°C. The reaction proceeds as follows:
CH3(CH2)3OH+SOCl2+S→CH3(CH2)3SCOCl+HCl+SO2
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: S-Butyl chlorothioformate undergoes various types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form butyl thiol and hydrochloric acid.
Common Reagents and Conditions:
Acylation: Common reagents include amines (R-NH₂), alcohols (R-OH), and phenols (Ar-OH). The reaction typically occurs at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products:
Acylation: The major products are substituted amides, esters, and thioesters.
Hydrolysis: The major products are butyl thiol and hydrochloric acid.
Scientific Research Applications
S-Butyl chlorothioformate is widely used in scientific research due to its versatility as a thioacylation reagent. Some of its applications include:
Organic Synthesis: It is used to introduce thiocarbonyl groups into organic molecules, which are crucial in the synthesis of bioactive molecules and functional materials.
Biochemistry: It is employed in the modification of proteins and peptides to study their structure and function.
Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of sulfur-containing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of S-Butyl chlorothioformate in organic synthesis involves the electrophilic carbonyl carbon reacting with nucleophiles. The carbonyl carbon, attached to the chlorine atom, creates an electrophilic center that is susceptible to nucleophilic attack. This reaction leads to the formation of various substituted products depending on the nucleophile used.
Comparison with Similar Compounds
S-tert-Butyl chlorothioformate: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
S-Phenyl chlorothioformate: This compound contains a phenyl group and is used in similar applications as S-Butyl chlorothioformate.
Uniqueness: this compound is unique due to its specific reactivity and the ability to introduce butylthio groups into organic molecules. Its relatively simple structure and ease of synthesis make it a valuable reagent in various chemical transformations.
Biological Activity
S-Butyl chlorothioformate, a sulfur-containing derivative of chloroformate, exhibits various biological activities that are of interest in both pharmacological and toxicological contexts. This article reviews the current understanding of its biological activity, including mechanisms of action, stability, reactivity, and potential applications in medicinal chemistry.
This compound is characterized by the following chemical properties:
- Molecular Formula : C4H7ClOS
- Molecular Weight : 138.62 g/mol
- Physical State : Clear, colorless liquid
- Boiling Point : Approximately 100°C
- Solubility : Soluble in organic solvents; hydrolyzes in water.
These properties influence its biological interactions and stability under various conditions.
The biological activity of this compound is primarily attributed to its reactivity as an electrophile. It can undergo nucleophilic attack due to the presence of the sulfur atom, which alters the electronic properties compared to traditional chloroformates. This reactivity is crucial for its potential applications in organic synthesis and medicinal chemistry.
Hydrolysis and Stability
This compound hydrolyzes in aqueous environments to produce butyl thiol and hydrochloric acid. Studies indicate that chlorothioformates generally hydrolyze more slowly than their chloroformate counterparts due to the stabilization provided by the sulfur atom. The hydrolysis rates are influenced by factors such as temperature and pH, with significant implications for their biological activity and toxicity profiles .
Biological Activity
-
Toxicological Effects :
- This compound exhibits irritant properties upon contact with skin and mucous membranes. Inhalation exposure can lead to respiratory distress, coughing, and potential lung edema due to its corrosive nature .
- Acute exposure guidelines suggest that exposure to high concentrations can result in serious health effects, including gastrointestinal irritation and central nervous system effects .
-
Pharmacological Potential :
- The compound's ability to modify biological macromolecules suggests potential applications in drug development. Its electrophilic nature may allow it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to novel therapeutic agents.
- Research indicates that derivatives of chlorothioformates may exhibit enhanced reactivity towards specific biological targets compared to their chloroformate analogs .
Kinetic Studies
A study investigating the solvolytic behavior of tert-butyl chlorothioformate revealed that it demonstrates increased stability compared to tert-butyl chloroformate. The investigation utilized conductometric measurements to analyze reaction kinetics under varying solvent conditions, providing insights into the mechanisms governing solvolysis reactions .
Substrate | Sensitivity (n) | Ionization Probability | Reaction Mechanism |
---|---|---|---|
tert-Butyl Chlorothioformate | 0.73 ± 0.03 | 0.17 | Ionization |
This table summarizes key findings from kinetic studies that highlight the compound's unique reactivity profile.
Applications in Research
This compound has been explored for use in synthesizing biologically active compounds and as a reagent in organic synthesis. Its ability to selectively modify functional groups makes it a valuable tool in medicinal chemistry for developing new drugs targeting various diseases.
Properties
IUPAC Name |
S-butyl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZPZAKCIKQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535354 | |
Record name | S-Butyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13889-94-6 | |
Record name | S-Butyl carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13889-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Butyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (butylsulfanyl)(chloro)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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